4alpha-Methylzymosterol
4alpha-Methylzymosterol
4alpha-Methylzymosterol belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 4alpha-methylzymosterol is considered to be a sterol lipid molecule. 4alpha-Methylzymosterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4alpha-Methylzymosterol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 4alpha-methylzymosterol is primarily located in the membrane (predicted from logP) and cytoplasm. 4alpha-Methylzymosterol exists in all eukaryotes, ranging from yeast to humans. In humans, 4alpha-methylzymosterol is involved in the pravastatin action pathway, the fluvastatin action pathway, the zoledronate action pathway, and the simvastatin action pathway. 4alpha-Methylzymosterol is also involved in several metabolic disorders, some of which include the child syndrome pathway, lysosomal acid lipase deficiency (wolman disease), the mevalonic aciduria pathway, and the wolman disease pathway.
4alpha-methylzymosterol is a 3beta-sterol that is zymosterol substituted by a 4alpha-methyl group. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 3beta-sterol and a cholestanoid. It derives from a zymosterol.
4alpha-methylzymosterol is a 3beta-sterol that is zymosterol substituted by a 4alpha-methyl group. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 3beta-sterol and a cholestanoid. It derives from a zymosterol.
Brand Name:
Vulcanchem
CAS No.:
7448-03-5
VCID:
VC20848931
InChI:
InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24,26,29H,7,9-17H2,1-6H3/t19-,20+,22-,23+,24+,26+,27-,28+/m1/s1
SMILES:
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C
Molecular Formula:
C28H46O
Molecular Weight:
398.7 g/mol
4alpha-Methylzymosterol
CAS No.: 7448-03-5
Cat. No.: VC20848931
Molecular Formula: C28H46O
Molecular Weight: 398.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4alpha-Methylzymosterol belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 4alpha-methylzymosterol is considered to be a sterol lipid molecule. 4alpha-Methylzymosterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 4alpha-Methylzymosterol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 4alpha-methylzymosterol is primarily located in the membrane (predicted from logP) and cytoplasm. 4alpha-Methylzymosterol exists in all eukaryotes, ranging from yeast to humans. In humans, 4alpha-methylzymosterol is involved in the pravastatin action pathway, the fluvastatin action pathway, the zoledronate action pathway, and the simvastatin action pathway. 4alpha-Methylzymosterol is also involved in several metabolic disorders, some of which include the child syndrome pathway, lysosomal acid lipase deficiency (wolman disease), the mevalonic aciduria pathway, and the wolman disease pathway. 4alpha-methylzymosterol is a 3beta-sterol that is zymosterol substituted by a 4alpha-methyl group. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 3beta-sterol and a cholestanoid. It derives from a zymosterol. |
|---|---|
| CAS No. | 7448-03-5 |
| Molecular Formula | C28H46O |
| Molecular Weight | 398.7 g/mol |
| IUPAC Name | (3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24,26,29H,7,9-17H2,1-6H3/t19-,20+,22-,23+,24+,26+,27-,28+/m1/s1 |
| Standard InChI Key | FOUJWBXBKVVHCJ-XZNMMJSVSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C |
| SMILES | CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |
| Canonical SMILES | CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |
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